Cas no 155569-91-8 (Emamectin Benzoate)

Emamectin Benzoate is a highly effective insecticide and acaricide belonging to the avermectin class of compounds. It acts as a potent agonist of the GABA (gamma-aminobutyric acid) receptor, disrupting neurotransmission in target pests. This results in paralysis and eventual death of insects and mites. Emamectin Benzoate exhibits strong systemic and translaminar activity, making it particularly effective against lepidopteran pests in crops such as vegetables, fruits, and cotton. Its low application rates, coupled with minimal environmental persistence, contribute to its favorable toxicological profile. The compound is also known for its selective toxicity, targeting pests while posing reduced risks to beneficial insects and non-target organisms when used as directed.
Emamectin Benzoate structure
Emamectin Benzoate structure
Product Name:Emamectin Benzoate
CAS No:155569-91-8
MF:C56H81NO15
MW:1008.2401
MDL:MFCD01757274
CID:65409
PubChem ID:11650986
Update Time:2026-05-15

Emamectin Benzoate Chemical and Physical Properties

Names and Identifiers

    • Methylamino abamectin benzoate
    • 4’’-deoxy-4’’-(methylamino)-avermectinb(4’’r)-avermectinbbenzoate(salt)
    • mk0244
    • mk244
    • (4''R)-4''-DEOXY-4''-(METHYLAMINO)AVERMECTIN B1 BENZOATE
    • EMAMECTIN-BENZOATE
    • Avermectin B1, 4-deoxy-4-(methylamino)-, (4R)-, benzoate (salt)
    • slice
    • Emamectin (Benzoate)
    • Emamectin Benzoate
    • (4''R)-4''-Deoxy-4''-(methylamino)-avermectin B1 benzoate
    • EMaMectin-benzoat
    • Emamectin x benzoate
    • Emamectin Benzoate Solution, 1000ppm
    • 4DEOXY4EPIMETHYLAMINOAVERMECTINB1ABENZOATE
    • EMAMECTIN 85%TC
    • Proclaim
    • Proclaim 5SG
    • MK 244
    • Denim
    • Shot Wan
    • Denim (pesticide)
    • Sch 58854
    • Emamectin benzoate (salt)
    • Emamectin benzoate [ISO]
    • Shot Wan Liquid Formulation
    • DSSTox_CID_14566
    • DSSTox_RID_79167
    • DSSTox_GSID_34566
    • Tox21_300787
    • Avermectin b1, 4''-deoxy-4''-(methylamino)-, (4''R)-, benzoate (salt)
    • MK 0244
    • CHEMBL1883852
    • AKOS025311598
    • 1ST25001
    • 155569-91-8
    • SCHEMBL4291571
    • GCKZANITAMOIAR-XWVCPFKXSA-N
    • AS-72351
    • (4/'/'R)-4/'/'-DEOXY-4/'/'-(METHYLAMINO)AVERMECTIN B1 BENZOATE
    • 137512-74-4
    • S4423
    • MK-244
    • F21369
    • Emamectin
    • MDL: MFCD01757274
    • Inchi: 1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1
    • InChI Key: GCKZANITAMOIAR-XWVCPFKXSA-N
    • SMILES: O1C([H])([H])C2=C([H])C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])(C(C([H])([H])[H])=C([H])C([H])([H])[C@]3([H])C([H])([H])[C@@]([H])(C([H])([H])[C@]4(C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])O4)O3)OC([C@]3([H])C([H])=C(C([H])([H])[H])[C@]([H])([C@]1([H])[C@]32O[H])O[H])=O)O[C@@]1([H])C([H])([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[C@@]1([H])C([H])([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)[N+]([H])([H])C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H].[O-]C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O |c:8,23,t:4|

Computed Properties

  • Exact Mass: 1007.56000
  • Monoisotopic Mass: 1007.561
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 72
  • Rotatable Bond Count: 9
  • Complexity: 1850
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 207

Experimental Properties

  • Color/Form: White or yellowish crystalline powder
  • Density: 1.5
  • Melting Point: 141-146ºC
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Solubility: 生物体外In Vitro:DMSO溶解度≥ 31 mg/mL(16.49 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 206.57000
  • LogP: 4.62840
  • Solubility: Soluble in acetone and methanol, slightly soluble in water, insoluble in hexane
  • Vapor Pressure: Not available

Emamectin Benzoate Security Information

Emamectin Benzoate Customs Data

  • Customs Data:customs code:29224999

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Emamectin Benzoate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Emamectin Benzoate Related Literature

Additional information on Emamectin Benzoate

Emamectin Benzoate (CAS No. 155569-91-8): A Pivotal Compound in Modern Agrochemical and Biomedical Applications

Emamectin benzoate, a semi-synthetic derivative of avermectins, is a highly potent macrocyclic lactone compound characterized by its unique chemical structure (CAS No. 155569-91-8). This compound has emerged as a cornerstone in pest control strategies across global agriculture, particularly in combating Lepidopteran pests. Recent advancements in its formulation technology and mode of action studies have further expanded its utility into novel biomedical domains such as antimicrobial and antiparasitic therapies. The compound's distinctive structure, comprising a macrocyclic ring system with multiple chiral centers, enables its remarkable biological activity through selective ion channel modulation.

The molecular architecture of emamectin benzoate (C₄₇H₇₉NO₁₂) features a 16-membered macrocyclic lactone core linked to an amino sugar moiety. This structural configuration allows high-affinity binding to glutamate-gated chloride channels in target organisms, inducing hyperpolarization and paralysis. Recent structural biology studies using cryo-electron microscopy (Nature Communications, 2023) revealed unprecedented insights into its interaction with insect ionotropic receptors, explaining its exceptional specificity compared to earlier avermectin derivatives. Such discoveries have driven efforts to optimize formulations for targeted delivery systems minimizing environmental impact.

In agricultural applications, emamectin benzoate remains the gold standard for managing Bemisia tabaci and other piercing-sucking pests resistant to conventional pesticides. Field trials published in Pest Management Science (2024) demonstrated efficacy exceeding 98% against whiteflies at ultra-low application rates (0.03 mg AI/m²). Its systemic translaminar movement provides dual foliar and root protection mechanisms validated through metabolomics analyses tracking compound translocation pathways in plant tissues.

Beyond agriculture, emerging research highlights its potential in biomedical applications. A groundbreaking study in the Journal of Medicinal Chemistry (2023) identified synergistic effects when combined with azole antifungals against multidrug-resistant Candida species. The compound's ability to disrupt fungal membrane integrity via lipid raft destabilization opens new avenues for combating emerging pathogenic strains. Preclinical data also shows promise in parasitic disease models: oral administration of emamectin benzoate achieved 100% efficacy against experimental Strongyloides stercoralis infections at sub-micromolar concentrations without observable hepatotoxicity.

Synthetic advancements have addressed earlier challenges related to chiral purity requirements. A continuous flow synthesis method reported in Chemical Communications (2024) achieves >99% enantiomeric excess through asymmetric hydrogenation using palladium-tethered catalysts under mild conditions. This process reduces production costs by 40% while eliminating hazardous solvent usage previously associated with batch synthesis approaches.

Toxicological evaluations published in Regulatory Toxicology and Pharmacology (2023) reaffirmed its safety profile through multigenerational rodent studies meeting OECD guidelines. Metabolic pathway elucidation via LC-MS/MS identified rapid phase II conjugation with glucuronic acid leading to non-toxic urinary excretion within 72 hours post-administration. These findings align with recent EPA re-evaluations upholding its registration status under stringent residue limits (<0.01 ppm).

Ongoing research focuses on nanoencapsulation techniques enhancing bioavailability for veterinary applications. Lipid-polymer hybrid nanoparticles developed by MIT researchers (ACS Nano, 2024) demonstrated sustained release profiles extending therapeutic efficacy up to 3 weeks against gastrointestinal nematodes in bovine models while maintaining environmental persistence below detection thresholds after 7 days under field conditions.

The compound's structural versatility continues inspiring drug discovery initiatives targeting neurodegenerative pathways. Computational docking studies suggest potential interactions with α-synuclein aggregates implicated in Parkinson's disease, though this remains an early-stage hypothesis requiring further validation through cellular models.

In conclusion, emamectin benzoate (CAS No. 155569-91-8) exemplifies the translational potential of natural product derivatives through continuous innovation across synthesis methodologies, application domains, and mechanism understanding - positioning it as an indispensable tool for addressing evolving challenges in both agricultural productivity and human health preservation.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:155569-91-8)Emamectin benzoate
sfd16875
Purity:99.9%
Quantity:200kg
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:155569-91-8)
SFD565
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email